molecular formula C8H10O3S B14352043 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol CAS No. 91401-28-4

3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol

Cat. No.: B14352043
CAS No.: 91401-28-4
M. Wt: 186.23 g/mol
InChI Key: XUQWXNMRYYJDHE-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a hydroxyethyl sulfanyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol typically involves the introduction of the hydroxyethyl sulfanyl group to a benzene ring that already contains two hydroxyl groups. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromobenzene-1,2-diol, reacts with 2-mercaptoethanol under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can react with the hydroxyethyl sulfanyl group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyethyl sulfanyl group.

    Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.

    Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.

Properties

CAS No.

91401-28-4

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)benzene-1,2-diol

InChI

InChI=1S/C8H10O3S/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3,9-11H,4-5H2

InChI Key

XUQWXNMRYYJDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SCCO)O)O

Origin of Product

United States

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